molecular formula C24H18N2O3S B11239419 6-Methyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

6-Methyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11239419
M. Wt: 414.5 g/mol
InChI Key: USOYZFXBZRVNAM-UHFFFAOYSA-N
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Description

6-Methyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex heterocyclic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring fused with naphthalene and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with thiazine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the thiazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazine derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-Methyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities.

    Benzothiazine Derivatives: Compounds like 1,2,4-benzothiadiazine-1,1-dioxide have similar structural motifs and biological activities.

Uniqueness

6-Methyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18N2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

6-methyl-N-naphthalen-1-yl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H18N2O3S/c1-26-22-14-13-17(15-20(22)19-10-4-5-12-23(19)30(26,28)29)24(27)25-21-11-6-8-16-7-2-3-9-18(16)21/h2-15H,1H3,(H,25,27)

InChI Key

USOYZFXBZRVNAM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

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